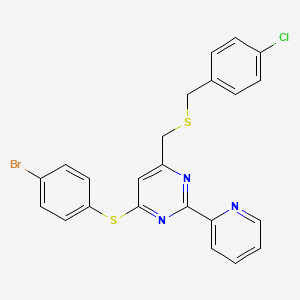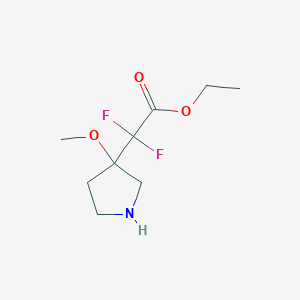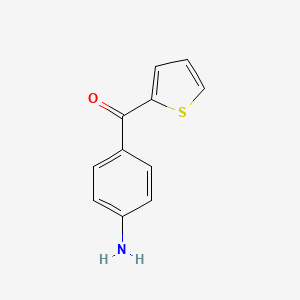
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C23H17BrClN3S2 and its molecular weight is 514.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Studies have focused on synthesizing novel derivatives of thiopyrimidine, investigating their crystal structures, and analyzing their cytotoxic activities. For example, Stolarczyk et al. (2018) synthesized three new 4-thiopyrimidine derivatives with variations at the 5-position of the pyrimidine ring, exploring their molecular structures through single-crystal X-ray diffraction and evaluating their cytotoxicity against cancer cell lines. This work illustrates the compound's role in developing new chemotherapeutic agents (Stolarczyk et al., 2018).
Antiviral Activities
The compound's derivatives have been assessed for antiviral activities. Holý et al. (2002) explored the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with modifications at positions 2 and 4, revealing their inhibitory effects against herpes and retroviruses. This research provides insight into the compound's potential as a backbone for developing new antiviral medications (Holý et al., 2002).
Vibrational Spectral Analysis and Chemotherapeutic Potential
Alzoman et al. (2015) conducted vibrational spectral analysis on a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman spectroscopic techniques. Their study not only elucidated the compound's structure but also predicted its nonlinear optical behavior and potential chemotherapeutic applications (Alzoman et al., 2015).
Nonlinear Optical (NLO) Properties
Research on thiopyrimidine derivatives also extends to their applications in the field of nonlinear optics (NLO). Hussain et al. (2020) investigated the NLO properties of phenyl pyrimidine derivatives, highlighting their promising applications in medicine and NLO fields. Their findings suggest potential for these compounds in optoelectronic applications and as pharmacophores due to their significant NLO characteristics (Hussain et al., 2020).
Corrosion Inhibition
Additionally, pyrimidine-2-thione derivatives, including those related to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Soltani et al. (2015) found that these compounds efficiently prevent corrosion by adsorbing on the metal surface, following the Langmuir isotherm, demonstrating the compound's application in industrial corrosion protection (Soltani et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3S2/c24-17-6-10-20(11-7-17)30-22-13-19(15-29-14-16-4-8-18(25)9-5-16)27-23(28-22)21-3-1-2-12-26-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJCAPGXYUOTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)
![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)


![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)
![N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2714624.png)
![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)


![3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2714630.png)

![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)
